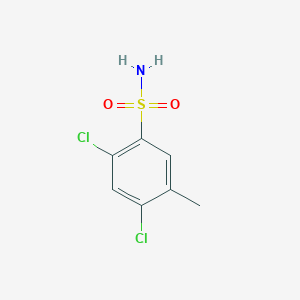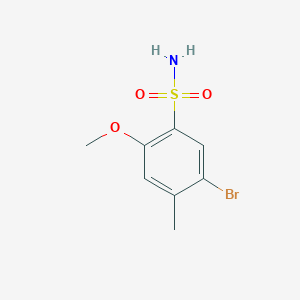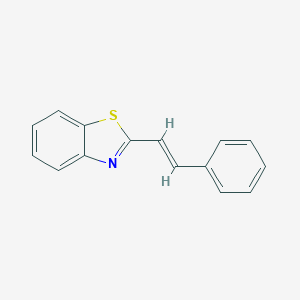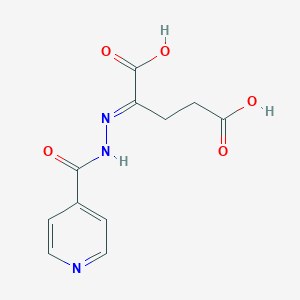![molecular formula C14H23NO4S B224341 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, also known as BPS, is a sulfonamide compound that has gained significant attention in scientific research due to its various applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
作用機序
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the reaction of the sulfonamide group with hydrogen peroxide, leading to the formation of a sulfonamide radical. This radical can then react with a fluorescent probe, leading to a change in fluorescence intensity that can be detected. The reaction between 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide and hydrogen peroxide is selective, making it a valuable tool for detecting hydrogen peroxide in cells.
Biochemical and Physiological Effects
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide in lab experiments is its selectivity for hydrogen peroxide. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is its potential toxicity to cells. While 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to be relatively non-toxic, it can still have adverse effects on cell viability at high concentrations.
将来の方向性
There are several future directions for research involving 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. One area of interest is the development of new fluorescent probes based on the 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide structure. These probes could be designed to detect other reactive species in cells, such as superoxide or nitric oxide.
Another area of interest is the development of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide-based drugs for the treatment of oxidative stress-related diseases. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have antioxidant properties, making it a potential candidate for drug development.
Conclusion
In conclusion, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, or 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, is a valuable tool in scientific research due to its various applications. Its selectivity for hydrogen peroxide makes it a valuable tool for studying oxidative stress and related diseases. While there are limitations to its use, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has significant potential for future research and drug development.
合成法
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves a series of chemical reactions that start with the reaction between 4-bromo-1-butanol and sodium hydride to form 4-butoxy-1-butanol. The 4-butoxy-1-butanol is then reacted with 1-chloromethyl-3,5-dinitrobenzene to form 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine. The final step involves the reaction of 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine with sodium sulfite to form 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide.
科学的研究の応用
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various scientific research applications. One of the primary applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to selectively detect hydrogen peroxide, a type of ROS, in live cells. This makes it a valuable tool for studying oxidative stress and related diseases.
Another application of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is in the study of protein-protein interactions. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide can be used to label proteins with a sulfonamide group, which can then be used to study protein-protein interactions using fluorescence resonance energy transfer (FRET) or other techniques.
特性
製品名 |
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.4 g/mol |
IUPAC名 |
4-butoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-3-5-10-19-13-6-8-14(9-7-13)20(17,18)15-12(4-2)11-16/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
InChIキー |
JXSANGSDUOVXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
正規SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)








![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)


